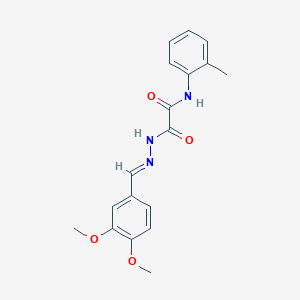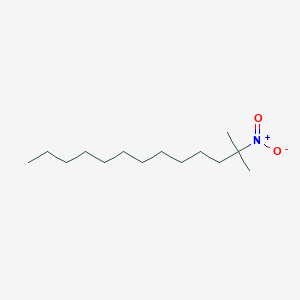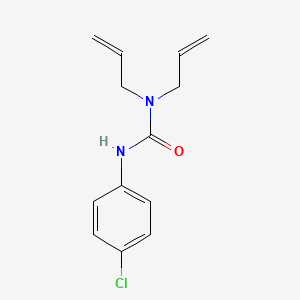
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, amidation, and trichloromethylation processes, optimized for yield and purity. These methods would be designed to ensure safety, cost-effectiveness, and environmental compliance.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require reagents such as chlorine gas for halogenation or sulfuric acid for sulfonation.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Its structural features may be explored for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Nitrobenzamide: A simpler analog with a nitro group and a benzamide moiety.
N-(2,2,2-Trichloro-1-o-tolylamino)-benzamide: A related compound lacking the nitro group.
2-Nitro-N-(2,2,2-trichloroethyl)-benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is unique due to the combination of its nitro group, trichloromethyl group, and benzamide moiety
特性
分子式 |
C16H14Cl3N3O3 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
2-nitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-6-2-4-8-12(10)20-15(16(17,18)19)21-14(23)11-7-3-5-9-13(11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChIキー |
NLSVHQIFEFIUAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)



![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
